molecular formula C47H55ClF3N5O6S3 B1264371 Navitoclax

Navitoclax

Cat. No.: B1264371
M. Wt: 974.6 g/mol
InChI Key: JLYAXFNOILIKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navitoclax (also known as ABT-263) is an orally bioavailable, small-molecule inhibitor that acts as a potent and selective BH3 mimetic, binding with high affinity (Ki ≤1 nM) to key anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, including BCL-2, BCL-xL, and BCL-w . By disrupting the interaction between these pro-survival proteins and pro-apoptotic partners, this compound promotes the initiation of the mitochondrial apoptosis pathway, leading to programmed cell death . This mechanism is particularly effective in cancer cells that rely on the over-expression of BCL-2 family proteins for survival and chemoresistance . This compound is a vital tool in oncological research, demonstrating significant activity in preclinical models of hematologic malignancies such as chronic lymphocytic leukemia (CLL), acute lymphoblastic leukemia (ALL), and lymphomas . Its efficacy extends to solid tumor models, including small cell lung cancer (SCLC), where it has been shown to induce tumor regression . Beyond oncology, this compound is a foundational senolytic agent used in aging research, where it selectively induces apoptosis in senescent cells, helping to clear them from tissues and potentially ameliorate age-related pathologies . Our supply of this compound is provided as an off-white to pale-yellow crystalline powder with a purity of ≥99%, ensuring consistency and reliability for your in vitro and preclinical studies . A Certificate of Analysis (COA) is provided with each batch to verify purity, identity, and quality. Intended Use & Disclaimer: This product is supplied and guaranteed for Research Use Only (RUO) . It is strictly not intended for diagnostic procedures, therapeutic applications, or personal use.

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl)amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

974.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What is the mechanistic basis of Navitoclax’s selectivity for BCL-2 family proteins, and how does this inform experimental design in apoptosis studies?

this compound inhibits anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w with sub-nanomolar Ki values, promoting apoptosis in cancer cells. Methodologically, researchers should validate target engagement via competitive binding assays (e.g., fluorescence polarization) and correlate with caspase-3/7 activation in vitro. Dose-response curves in cell lines with varying BCL-2 family expression (e.g., leukemia vs. solid tumors) can clarify selectivity .

Q. Which preclinical models are most effective for evaluating this compound’s efficacy in hematologic malignancies?

Xenograft models using Granta 519 (mantle cell lymphoma) or DoHH-2 (follicular lymphoma) cells are common. Key metrics include tumor growth inhibition (%TGI), survival analysis, and pharmacodynamic markers (e.g., cleaved caspase-3). Co-administration with ruxolitinib or bendamustine-rituximab (BR) requires staggered dosing to assess synergy without overlapping toxicity .

Q. How do researchers address this compound-induced thrombocytopenia in preclinical studies?

Thrombocytopenia arises from BCL-xL inhibition in platelets. Mitigation strategies include intermittent dosing (e.g., 14-day cycles with recovery periods) or using platelet-sparing BCL-2 inhibitors (e.g., venetoclax) in combination studies. Platelet counts should be monitored weekly in murine models .

Advanced Research Questions

Q. What statistical methods are optimal for analyzing survival outcomes in this compound combination trials, particularly with conflicting biomarker responses?

In the REFINE Phase 2 trial (myelofibrosis), Kaplan-Meier analysis with log-rank tests compared overall survival (OS) between patients showing ≥1-grade bone marrow fibrosis (BMF) improvement or ≥20% variant allele frequency (VAF) reduction. Cox proportional hazards models adjusted for high-risk mutations (e.g., ASXL1) resolved confounding variables .

Q. How can researchers reconcile contradictory findings on this compound’s epigenetic effects, such as DNA methylation in breast cancer studies?

Discrepancies in methylation data (e.g., INF2 antibody studies) may stem from batch effects or heterogeneous sample populations. Standardizing bisulfite sequencing protocols and using consensus methylation panels (e.g., Illumina EPIC array) improves reproducibility. Meta-analyses of blood-derived DNA across cohorts can clarify biomarker utility .

Q. What experimental designs best capture this compound’s senolytic activity in aging research?

In aging murine models, senescent cell clearance is quantified via SA-β-gal staining and p16INK4a immunohistochemistry. Longitudinal cognitive assays (e.g., Morris water maze) paired with single-cell RNA-seq of hippocampal tissue validate functional recovery. Dose optimization is critical to avoid off-target effects on non-senescent cells .

Q. How do researchers assess synergy between this compound and chemotherapeutics like bendamustine in lymphoma models?

Synergy is evaluated using the Chou-Talalay combination index (CI). In vivo, Granta 519 xenografts treated with this compound (66–100 mg/kg/day) + BR show enhanced caspase-3 activation and p53 upregulation. Isobolograms and response surface methodology (RSM) differentiate additive vs. synergistic effects .

Q. What biomarkers are most predictive of this compound response in solid tumors, and how are they validated?

BCL-2/BCL-xL protein expression via IHC and BH3 profiling are primary biomarkers. In triple-negative breast cancer, multi-omics approaches (e.g., RNA-seq + phosphoproteomics) identify resistance mechanisms, such as MCL-1 upregulation. Patient-derived organoids (PDOs) enable ex vivo validation of biomarker-driven dosing .

Q. How should researchers design Phase III trials to balance efficacy and toxicity for this compound in myelofibrosis?

Adaptive trial designs with Bayesian response-adaptive randomization (RAR) allow dynamic allocation to this compound + ruxolitinib vs. monotherapy. Primary endpoints include OS and BMF reversal, while secondary endpoints track thrombocytopenia rates. Interim analyses at 12-month follow-up ensure safety .

Q. What methodologies resolve this compound’s variable pharmacokinetics in CNS penetration studies?

LC-MS/MS quantifies this compound in cerebrospinal fluid (CSF) and brain tissue. Orthotopic glioblastoma models (e.g., U87-MG) with blood-brain barrier (BBB) disruption via focused ultrasound improve drug delivery. PET imaging with radiolabeled this compound (e.g., ¹¹C) provides real-time biodistribution data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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